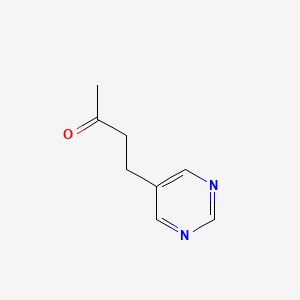

2-Butanone, 4-(5-pyrimidinyl)-

CAS No.:

Cat. No.: VC18229030

Molecular Formula: C8H10N2O

Molecular Weight: 150.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H10N2O |

|---|---|

| Molecular Weight | 150.18 g/mol |

| IUPAC Name | 4-pyrimidin-5-ylbutan-2-one |

| Standard InChI | InChI=1S/C8H10N2O/c1-7(11)2-3-8-4-9-6-10-5-8/h4-6H,2-3H2,1H3 |

| Standard InChI Key | YUZVCDDVNMXAIC-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)CCC1=CN=CN=C1 |

Introduction

Structural and Molecular Characteristics

Core Architecture

The molecular formula of 2-Butanone, 4-(5-pyrimidinyl)- is inferred to be C₈H₉N₂O, comprising a four-carbon butanone chain (CH₃-CO-CH₂-) with a pyrimidine ring (C₄H₃N₂) attached to the terminal methyl group. The pyrimidine moiety introduces two nitrogen atoms at the 1 and 3 positions, creating electron-deficient regions that influence electrophilic substitution patterns .

Table 1: Comparative Structural Features of Related Butanone Derivatives

The pyrimidine ring’s resonance stabilization and dipole interactions likely enhance the compound’s thermal stability compared to aliphatic analogues. Computational models predict a planar geometry for the pyrimidine ring, with slight puckering at the ketone linkage due to steric interactions .

Synthesis and Reactivity

Proposed Synthetic Routes

While no direct synthesis reports exist for 2-Butanone, 4-(5-pyrimidinyl)-, plausible pathways can be inferred from methods used for analogous compounds:

-

Friedel-Crafts Acylation: Reacting pyrimidine with 4-chloro-2-butanone in the presence of a Lewis acid catalyst (e.g., AlCl₃) could facilitate electrophilic substitution at the pyrimidine’s C5 position. This method is commonly employed for introducing acyl groups to aromatic systems .

-

Cross-Coupling Reactions: Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) between a pyrimidinyl boronic acid and a pre-functionalized butanone derivative may offer regioselective control .

Reactivity Profile

The compound’s reactivity is governed by two key sites:

-

Ketone Carbonyl: Susceptible to nucleophilic additions (e.g., Grignard reagents) and reductions (e.g., NaBH₄), forming secondary alcohols or alkanes.

-

Pyrimidine Ring: Electrophilic substitutions (e.g., nitration, sulfonation) preferentially occur at the C4 and C6 positions due to meta-directing effects of the ring nitrogens .

Physicochemical Properties

Predicted Physical Properties

Based on structural analogs:

-

Boiling Point: Estimated at 245–260°C, higher than 4-chloro-2-butanone (145.6°C ) due to increased polarity from the pyrimidine ring.

-

Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited in water due to the hydrophobic pyrimidine component.

-

Density: ~1.15 g/cm³, aligning with pyrimidine-containing compounds .

Spectroscopic Signatures

-

IR Spectroscopy: Strong absorption at ~1700 cm⁻¹ (C=O stretch) and 1550–1600 cm⁻¹ (C=N/C=C pyrimidine vibrations) .

-

NMR: Expected singlet for the ketone carbonyl (δ 205–210 ppm in ¹³C NMR) and distinct aromatic proton signals (δ 8.5–9.0 ppm in ¹H NMR) .

Biological and Industrial Applications

Material Science Applications

The compound’s conjugated system may lend itself to organic semiconductor applications. Pyrimidine’s electron-deficient nature could enhance charge transport properties in thin-film transistors .

Comparative Analysis with Structural Analogues

4-Chloro-2-butanone

-

Key Difference: Chlorine substituent vs. pyrimidine ring.

-

Impact: The chloro derivative’s higher electrophilicity favors SN2 reactions, whereas the pyrimidine analogue’s aromaticity directs reactivity toward electrophilic substitutions.

4-(Phenylimino)-2-butanone

-

Key Difference: Imine linkage vs. direct pyrimidine attachment.

-

Impact: The imine’s conjugation with the phenyl group alters electronic properties, reducing the ketone’s electrophilicity compared to the pyrimidine variant.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume